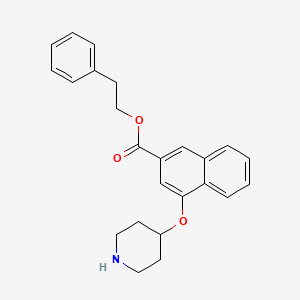
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a naphthalene moiety, and a phenylethyl group, making it a complex and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthoic acid with 4-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The phenylethyl group is then introduced through a nucleophilic substitution reaction using phenylethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative coupling agents to minimize by-products .
化学反应分析
Types of Reactions
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological targets.
Medicine: It is investigated for its potential pharmacological activities, including analgesic and anti-inflammatory effects.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with opioid receptors, which can lead to analgesic effects. The naphthalene moiety may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a potent synthetic opioid.
Meperidine: 1-methyl-4-phenylpiperidine-4-carboxylate, another synthetic opioid with analgesic properties.
Tetrahydrofuranylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide, a fentanyl analog.
Uniqueness
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to its combination of a piperidine ring, a naphthalene moiety, and a phenylethyl group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities compared to other similar compounds .
属性
分子式 |
C24H25NO3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
2-phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H25NO3/c26-24(27-15-12-18-6-2-1-3-7-18)20-16-19-8-4-5-9-22(19)23(17-20)28-21-10-13-25-14-11-21/h1-9,16-17,21,25H,10-15H2 |
InChI 键 |
VFNPEPXQVBIEBF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
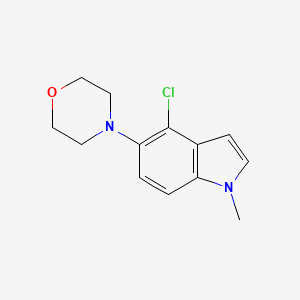
![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
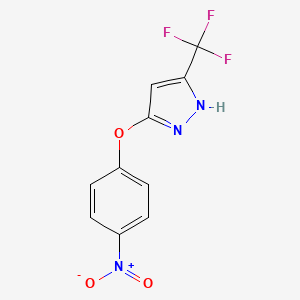
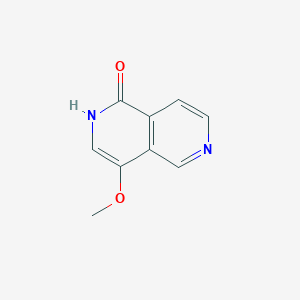
![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)
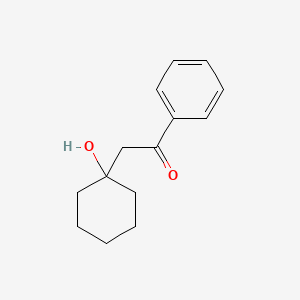
![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)
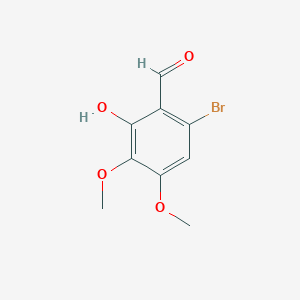
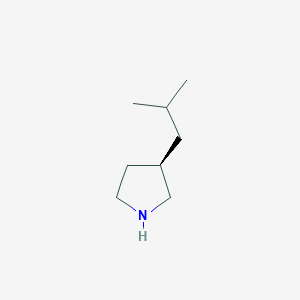
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)
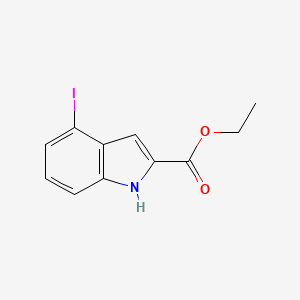
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
